molecular formula C10H8BrF3O3 B13132048 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone

1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13132048
M. Wt: 313.07 g/mol
InChI Key: MCMRGMWFNLBMSZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes bromine, methoxy groups, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves several steps:

    Starting Materials: The synthesis begins with 2-bromo-3,4-dimethoxybenzene and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable catalyst, often in the presence of a base such as pyridine.

    Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale production.

Chemical Reactions Analysis

1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted derivatives from nucleophilic substitution.

Scientific Research Applications

1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.

    Pathways Involved: It may affect signal transduction pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 2-bromo-3,4-dimethoxyphenylacetonitrile and 2-bromo-3,4-dimethoxyphenylacetyl chloride share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, distinguishing it from its analogs.

Properties

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

IUPAC Name

1-(2-bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H8BrF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4H,1-2H3

InChI Key

MCMRGMWFNLBMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)Br)OC

Origin of Product

United States

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